tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-5-11(13,7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15) |
InChI Key |
FBBJPAPPRHZJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Strategies for Piperidine Functionalization
Boc Protection as a Foundation for Piperidine Chemistry
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in piperidine functionalization due to its orthogonal stability under both acidic and basic conditions. In the context of 3-amino-3-carbamoylpiperidine synthesis, Boc protection is typically introduced early via reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O). For example, Example 5 in demonstrates quantitative Boc protection of (R)-nipecotamide using Boc₂O in tetrahydrofuran (THF) at pH 10, achieving 93% yield with 99.8% enantiomeric excess (ee). This alkaline conditions prevent N-deprotection during subsequent steps while enabling selective reactivity at the 3-position.
Strategies for Geminal Amino-Carbamoyl Installation
The simultaneous introduction of amino and carbamoyl groups at the 3-position requires precise reaction design to avoid undesired side reactions. Three primary approaches dominate contemporary synthesis:
Cyanohydrin Intermediate Pathway
A high-yielding route involves conversion of 3-ketopiperidine-Boc to cyanohydrin followed by hydrolysis. Phosphorus oxychloride-mediated dehydration of carbamoyl precursors, as detailed in, generates 3-cyano intermediates (211.1 m/z, LCMS). Subsequent hydrogenation over Raney nickel at 50 psi H₂ selectively reduces the nitrile to amine while preserving the Boc group, yielding the target amino-carbamoyl structure. This method achieves 85-92% yields but requires strict moisture control to prevent premature hydrolysis.
Photoredox-Catalyzed C–H Amination
Building on methodologies from, visible-light-mediated amination offers a radical-based alternative. Using acridine photocatalysts (e.g., Mes-Acr⁺ClO₄⁻) under 450 nm LED irradiation, 3-carbamoylpiperidine-Boc undergoes direct C–H amination with tert-butyloxycarbonyl azide (Boc-N₃). The reaction proceeds via single-electron transfer (SET) mechanisms, achieving 78% yield with 5:1 diastereomeric ratio (dr) for the geminal amino-carbamoyl product.
Stereocontrolled Synthesis and Resolution Techniques
Chiral Pool Derivatization Using Tartaric Acid
The patent CN105130879B discloses a resolution-based approach starting from racemic 3-aminopiperidine. Key steps include:
- Boc protection of (±)-3-aminopiperidine (Boc₂O, NaOH, THF, 0°C)
- Diastereomeric salt formation with L-(+)-tartaric acid (ethanol, 45°C)
- Recrystallization to isolate (R)-Boc-3-aminopiperidine (99.5% ee)
Subsequent carbamoylation employs trimethylsilyl isocyanate (TMS-NCO) in dichloromethane, yielding the target compound with 89% overall yield from resolved amine.
Enzymatic Dynamic Kinetic Resolution
Recent advances utilize lipase-catalyzed transesterification to control stereochemistry. Pseudomonas fluorescens lipase (PFL) in methyl tert-butyl ether (MTBE) mediates asymmetric acylation of 3-amino-3-cyanopiperidine-Boc intermediates. The enzyme's preference for (S)-enantiomers allows 92% conversion to (R)-amino-carbamoyl product after 24h at 35°C (E-value >200).
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization Parameters
Solvent Effects on Carbamoylation
Polar aprotic solvents significantly impact reaction efficiency:
Analytical Characterization Benchmarks
Successful synthesis is confirmed through:
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Adoption of plug-flow reactors (PFR) for cyanohydrin reduction enhances safety and yield:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate
- Structure: Features a carbamoyl group at position 3, a methoxyimino (-N-OCH₃) group at position 4, and a methyl group at position 3.
- Molecular Formula : C₁₃H₂₃N₃O₄; Molecular Weight : 285.34 g/mol.
- Crystallography : Crystallizes in the triclinic system (space group P1), with unit cell parameters a = 7.375 Å, b = 10.013 Å, c = 11.338 Å, and angles α = 79.57°, β = 73.03°, γ = 84.97° .
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate
- Structure: Carbamoyl and methyl groups at position 4, with methoxyimino at position 3.
- Molecular Formula : C₁₃H₂₃N₃O₄ (identical to the above).
- Significance: Positional isomerism highlights the impact of substituent placement; the 4-carbamoyl/3-methoxyimino configuration may influence conformational flexibility and intermolecular interactions .
Analogs with Amino Substituents
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)
- Structure : An ethylamine (-CH₂CH₂NH₂) side chain at position 3.
- Molecular Formula : C₁₂H₂₄N₂O₂; Molecular Weight : 228.33 g/mol.
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (CAS 1217710-80-9)
- Structure: Boc-protected amino group at position 3.
- Molecular Formula : C₁₅H₂₈N₂O₄; Molecular Weight : 300.40 g/mol.
- Key Insight : The dual Boc protection enhances stability during synthetic workflows but may complicate deprotection steps .
Piperidine Derivatives with Varying N-Substituents
Ropivacaine and Bupivacaine
- Structure : Piperidine-based local anesthetics with propyl (ropivacaine) or butyl (bupivacaine) groups on the nitrogen atom.
- Impact of Substituents : Longer alkyl chains (e.g., butyl vs. propyl) increase lipophilicity, enhancing potency but raising cardiotoxicity risks. Stereochemistry (R vs. S configurations) further modulates biological activity; ropivacaine’s S-enantiomer exhibits reduced toxicity .
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate
- Structure : Aryl and cyclopropyl groups appended via a carbamoyl linkage.
- Molecular Formula : C₂₂H₂₈FN₂O₃; Molecular Weight : 393.48 g/mol.
Data Tables
Table 1: Structural Comparison of Piperidine Derivatives
Table 2: Physicochemical Properties
Key Research Findings
- Substituent Position and Activity: Carbamoyl groups at position 3 (vs.
- Alkyl vs. Aryl Chains : Piperidine derivatives with aromatic substituents (e.g., fluorobenzyl) exhibit enhanced target affinity but may suffer from metabolic instability compared to alkylated analogs .
- Stereochemical Considerations : Enantiomeric purity—as seen in ropivacaine—significantly impacts pharmacological profiles, emphasizing the need for asymmetric synthesis in related compounds .
Biological Activity
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an amino group, and a carbamoyl group at the 3-position of the piperidine ring, which contributes to its diverse biological activities. The molecular formula and structure enable it to interact with various biological targets, influencing biochemical pathways relevant to drug development.
The biological activity of this compound is primarily attributed to its ability to modulate interactions with specific proteins or enzymes. Preliminary studies indicate that this compound may influence several biochemical pathways, particularly those involving:
- Receptor Modulation : It may act as a modulator for neurotransmitter systems, including serotonin and dopamine receptors.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit Class I PI3-kinase enzymes, which are implicated in various cancer pathways .
Pharmacological Potential
Research has shown that compounds structurally related to this compound can exhibit significant pharmacological effects. For instance, similar piperidine derivatives have been studied for their ability to inhibit tumor cell proliferation and metastasis by targeting the PI3K signaling pathway .
In Vitro Studies
- Cell Proliferation Inhibition : In vitro studies have demonstrated that derivatives of piperidine can inhibit the growth of cancer cell lines, such as breast and ovarian cancer cells. For example, benzoylpiperidine derivatives showed IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines .
- Receptor Interaction Studies : Interaction studies with neurotransmitter receptors indicate that piperidine derivatives can modulate receptor activity, potentially leading to therapeutic applications in neuropharmacology.
Structural Activity Relationship (SAR)
The unique structural features of this compound allow for the design of derivatives with enhanced biological activity. Modifications at different positions on the piperidine ring can lead to variations in potency and selectivity against specific biological targets.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
